molecular formula C12H16O3 B13006761 2-(2-Methoxyethoxy)-4,6-dimethylbenzaldehyde

2-(2-Methoxyethoxy)-4,6-dimethylbenzaldehyde

Cat. No.: B13006761
M. Wt: 208.25 g/mol
InChI Key: BMBOHORLAYAAHS-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-4,6-dimethylbenzaldehyde is an organic compound with a complex structure that includes both aromatic and ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)-4,6-dimethylbenzaldehyde typically involves the reaction of 4,6-dimethylbenzaldehyde with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-4,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: 2-(2-Methoxyethoxy)-4,6-dimethylbenzoic acid.

    Reduction: 2-(2-Methoxyethoxy)-4,6-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Methoxyethoxy)-4,6-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-4,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The ether functionalities may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: A simpler compound with similar ether functionality but lacking the aromatic ring and aldehyde group.

    2-(2-Methoxyethoxy)ethanol: Similar ether structure but without the aromatic ring and aldehyde group.

    4,6-Dimethylbenzaldehyde: Shares the aromatic aldehyde structure but lacks the ether functionalities.

Uniqueness

2-(2-Methoxyethoxy)-4,6-dimethylbenzaldehyde is unique due to the combination of its aromatic, aldehyde, and ether functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(2-methoxyethoxy)-4,6-dimethylbenzaldehyde

InChI

InChI=1S/C12H16O3/c1-9-6-10(2)11(8-13)12(7-9)15-5-4-14-3/h6-8H,4-5H2,1-3H3

InChI Key

BMBOHORLAYAAHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCCOC)C=O)C

Origin of Product

United States

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